molecular formula C19H16ClN3OS B2896432 3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-00-6

3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No. B2896432
CAS RN: 396720-00-6
M. Wt: 369.87
InChI Key: UYKWQTIPHYBRLP-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in the synthesis of various heterocyclic compounds. The presence of multiple reactive sites, such as the chloro group and the amide linkage, allows for a range of chemical transformations. For instance, the chloro group can undergo substitution reactions to introduce different substituents, which can lead to the creation of diverse molecular structures with potential biological activities .

Biological Activity

Compounds with a similar structure have been shown to exhibit a wide range of biological activities. For example, isothiazoles, which share a similar heterocyclic framework, have demonstrated antiviral activity against viruses like polio and potential as non-steroidal anti-inflammatory agents . This suggests that our compound of interest could be explored for similar biological properties.

Anticancer Evaluation

Thieno[3,4-c]pyrazole derivatives have been investigated for their anticancer properties. The compound could be used to synthesize new derivatives and evaluate their efficacy in inhibiting cancer cell growth. Molecular simulation studies could help in understanding the binding affinity of these derivatives to cancer-related enzymes or receptors .

Anti-inflammatory Potential

The compound’s structural similarity to known anti-inflammatory agents suggests it could be modified to enhance its anti-inflammatory properties. By studying the compound’s interaction with inflammatory pathways, researchers can design derivatives that might serve as more effective and safer anti-inflammatory drugs .

Antimicrobial Applications

Given the broad spectrum of biological activities exhibited by indole derivatives, which are structurally related to our compound, there is potential for antimicrobial applications. The compound could be a precursor in the synthesis of new molecules with the ability to combat resistant strains of bacteria or fungi .

properties

IUPAC Name

3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-12-5-7-15(8-6-12)23-18(16-10-25-11-17(16)22-23)21-19(24)13-3-2-4-14(20)9-13/h2-9H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYKWQTIPHYBRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide

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